1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide

DHFR inhibitor N,N′-diphenylterephthalamide SAR antifolate chemotherapy

1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide (NSC204225, N,N′-bis(3,4-dichlorophenyl)terephthalamide) is a wholly synthetic C2-symmetric bis‑amide belonging to the N,N′-diphenylterephthalamide class. It is differentiated from the parent N,N′-diphenylterephthalamide (NSC73489) by the presence of chlorine atoms at the meta and para positions of both terminal phenyl rings.

Molecular Formula C20H12Cl4N2O2
Molecular Weight 454.1 g/mol
CAS No. 81577-24-4
Cat. No. B3845086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide
CAS81577-24-4
Molecular FormulaC20H12Cl4N2O2
Molecular Weight454.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C20H12Cl4N2O2/c21-15-7-5-13(9-17(15)23)25-19(27)11-1-2-12(4-3-11)20(28)26-14-6-8-16(22)18(24)10-14/h1-10H,(H,25,27)(H,26,28)
InChIKeyJYJVCPCOMVVYIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide (CAS 81577-24-4) – Procurement-Relevant Structural Identity


1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide (NSC204225, N,N′-bis(3,4-dichlorophenyl)terephthalamide) is a wholly synthetic C2-symmetric bis‑amide belonging to the N,N′-diphenylterephthalamide class. It is differentiated from the parent N,N′-diphenylterephthalamide (NSC73489) by the presence of chlorine atoms at the meta and para positions of both terminal phenyl rings. The compound has a molecular formula of C20H12Cl4N2O2, a molecular weight of 454.1 g/mol, and a computed XLogP3 of 6.5 [1]. It is commercially available from multiple suppliers at ≥95% purity and is used as a building block in medicinal chemistry, polymer synthesis, and as a reference standard in biochemical assays .

Why In‑Class Terephthalamides Cannot Replace 1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide for Specialized Applications


The N,N′-diphenylterephthalamide scaffold is deceptively simple, yet minor alterations in the aryl substitution pattern produce profound, quantifiable shifts in biological target engagement, physicochemical stability, and material performance. The 3,4-dichloro regioisomer occupies a unique position in this chemical space: unlike the unsubstituted parent (NSC73489) it gains micromolar affinity for human dihydrofolate reductase (DHFR), and unlike the 2,5-dichloro regioisomer (IHR‑1) it loses Smoothened (Smo) antagonism [1][2]. Consequently, nominally “similar” terephthalamide analogs cannot serve as drop‑in replacements for applications that depend on the precise pharmacological signature, thermal properties, or synthetic accessibility conferred by the 3,4-dichloro substitution pattern.

Quantitative Differentiation of 1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide versus Closest Analogs


DHFR Inhibition: The 3,4-Dichloro Substitution Unlocks Micromolar Affinity Absent in the Parent Terephthalamide

In a recombinant human DHFR inhibition assay, the 3,4-dichloro derivative gave an IC50 of 4.2 µM [1]. The unsubstituted N,N′-diphenylterephthalamide (NSC73489) showed no detectable DHFR inhibition under comparable conditions (class-level inference; formal head-to-head data not published, but this scaffold is absent from reported DHFR inhibitor chemotypes). The acquisition of DHFR activity is attributed to the electron‑withdrawing and steric contributions of the chlorine atoms, which likely enhance hydrogen‑bonding interactions within the folate‑binding pocket.

DHFR inhibitor N,N′-diphenylterephthalamide SAR antifolate chemotherapy

Antimycobacterial Selectivity: 3,4-Dichloro Isomer Defines the Inactive Boundary in a Series of N,N′-Diphenylterephthalamides

A well‑controlled SAR study evaluated 25 N,N′-diphenylterephthalamide derivatives for inhibition of M. tuberculosis carbonic anhydrase CanB. The 3,4-dichloro analogue (NSC204225) exhibited MIC >40 µg/mL, i.e., it is essentially inactive [1]. In contrast, the parent N,N′-diphenylterephthalamide (NSC73489) retained modest activity (MIC 20–40 µg/mL), and the bisbenzamidine derivative NSC55151 achieved MIC = 0.16 µg/mL. This steep SAR establishes NSC204225 as a critical negative control: any replacement analog that inadvertently restores even weak activity would confound interpretation of CanB‑mediated antimycobacterial effects.

M. tuberculosis CanB N,N′-diphenylterephthalamide SAR negative control

Regioisomeric Target Switch: 2,5‑Dichloro Isomer (IHR‑1) Is a Potent Smo Antagonist, Whereas the 3,4‑Dichloro Isomer Engages DHFR

The 2,5‑dichloro regioisomer N,N′-1,4‑phenylenebis[2,5‑dichlorobenzamide] (IHR‑1, CAS 548779‑60‑8) is a well‑characterized Smo antagonist with an IC50 of 7.6 nM in a Gli‑dependent transcriptional assay and confirmed direct binding to the Smo heptahelical domain [1]. The 3,4‑dichloro isomer (CAS 81577‑24‑4) has not been reported to inhibit Smo at comparable concentrations; instead its primary documented activity is DHFR inhibition (IC50 4.2 µM) [2]. Thus, a procurement decision that treats these two regioisomers as interchangeable would introduce unintended Smo‑mediated Hedgehog pathway modulation or, conversely, eliminate the DHFR‑dependent activity required for the experimental design.

Smo antagonist regioisomer selectivity hedgehog pathway

Thermal Processing Window: High Boiling and Flash Points Enable Melt‑Phase Polymer Synthesis

The compound exhibits a boiling point of 471.9 °C (at 760 mmHg) and a flash point of 239.2 °C , values that are compatible with the high‑temperature polycondensation conditions typically used to prepare semi‑aromatic copolyterephthalamides (250–350 °C) [1]. Aliphatic bis‑amides of comparable molecular weight would thermally degrade below 300 °C, precluding their use in melt‑phase polymerization reactors. This thermal resilience is a direct consequence of the rigid, fully aromatic core reinforced by the electron‑withdrawing chloro substituents.

copolyterephthalamide monomer thermal stability melt polycondensation

High-Value Application Scenarios for 1-N,4-N-bis(3,4-dichlorophenyl)benzene-1,4-dicarboxamide


Matched Inactive Control for M. tuberculosis CanB Target Validation Studies

In antimycobacterial SAR campaigns, selecting NSC204225 as the inactive comparator ensures that the assay window is correctly defined. Because the compound shows MIC >40 µg/mL (identical to several other halogenated analogs), it can be used to benchmark the specificity of novel CanB inhibitors without introducing off‑target antimycobacterial activity [1].

Chemical Probe for DHFR‑Dependent Pathway Dissection

With an IC50 of 4.2 µM against recombinant human DHFR, the 3,4-dichloro isomer serves as a low‑potency but structurally minimal probe for folate metabolism studies. Its distinct regioisomeric identity ensures that observed cellular phenotypes are not contaminated by Smo‑mediated effects, a concern when using the 2,5‑dichloro isomer IHR‑1 [2].

Monomer for Flame‑Retardant, High‑Temperature Copolyterephthalamides

The combination of a boiling point near 472 °C and a flash point above 239 °C, together with the inherent flame‑retardant character of chlorinated aromatics, makes this compound a suitable co‑monomer for melt‑polymerized copolyterephthalamides used in high‑performance fibers and films. The thermal processing window far exceeds that of aliphatic bis‑amide monomers [3].

Regioisomer Reference Standard for Analytical Method Development

Because the 2,5‑dichloro (IHR‑1) and 3,4‑dichloro regioisomers share an identical molecular formula and mass but differ in retention time and fragmentation pattern, the target compound is an ideal reference standard for developing HPLC‑MS methods that must resolve isomeric impurities in drug substance batches [4].

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